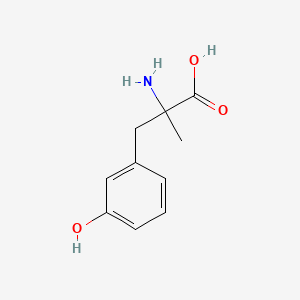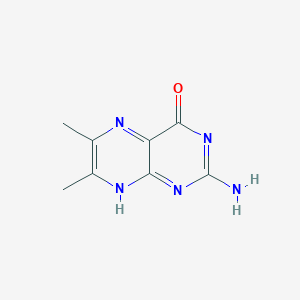
2-amino-6,7-dimethyl-8H-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6,7-dimethyl-8H-pteridin-4-one is a chemical compound belonging to the pteridine family It is characterized by its unique structure, which includes an amino group at the 2-position and methyl groups at the 6 and 7 positions of the pteridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6,7-dimethyl-8H-pteridin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6,7-dimethylpyrimidine with formic acid, followed by cyclization to form the pteridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-amino-6,7-dimethyl-8H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into dihydropteridine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4-one derivatives, while reduction can produce dihydropteridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-amino-6,7-dimethyl-8H-pteridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a biomarker for certain diseases.
Wirkmechanismus
The mechanism of action of 2-amino-6,7-dimethyl-8H-pteridin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and thus affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-one
- 2-amino-6,7-dimethyl-4-hydroxypteridine
- 2-amino-6,7-dimethyl-8-D-ribitol-1-yl-8H-pteridin-4-one
Comparison: Compared to these similar compounds, 2-amino-6,7-dimethyl-8H-pteridin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For instance, the presence of methyl groups at the 6 and 7 positions can affect its binding affinity to enzymes and its overall stability .
Eigenschaften
IUPAC Name |
2-amino-6,7-dimethyl-8H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWZUPPXTCQQJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=NC(=NC2=O)N)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2C(=NC(=NC2=O)N)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
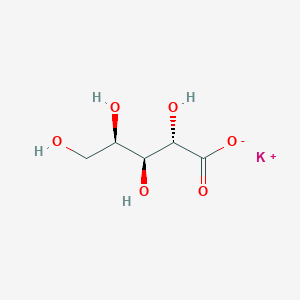
![N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid](/img/structure/B7788583.png)
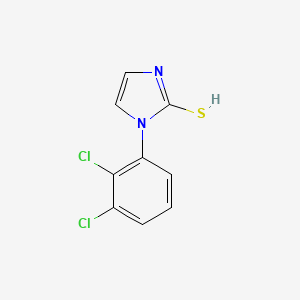
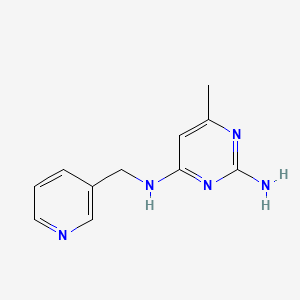
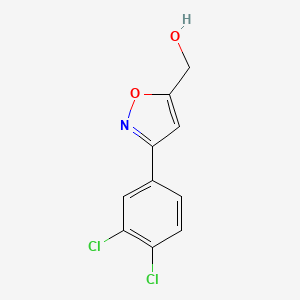
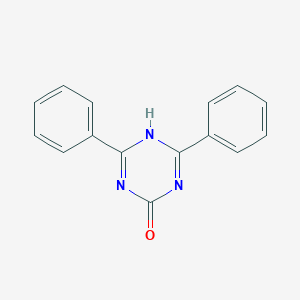
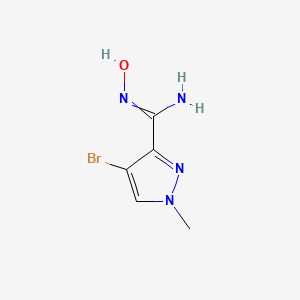

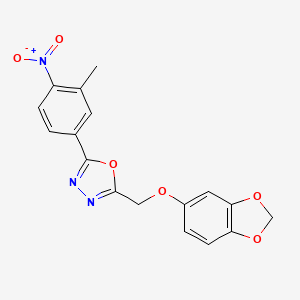
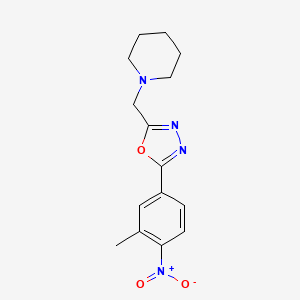
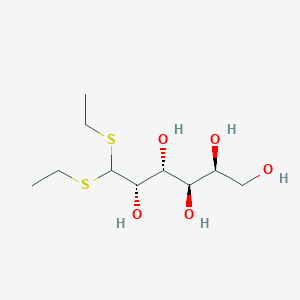
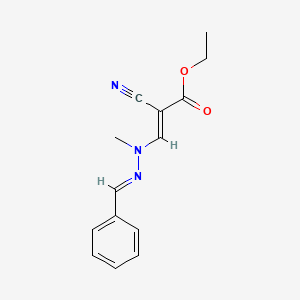
![[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE](/img/structure/B7788665.png)
